3-Oxo-2-(2-bromoethyl)-6-(piridin-3-il)-2,3-dihidropiridazina

Descripción general

Descripción

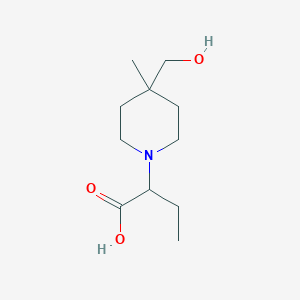

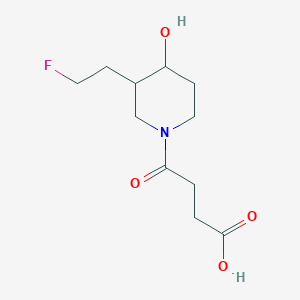

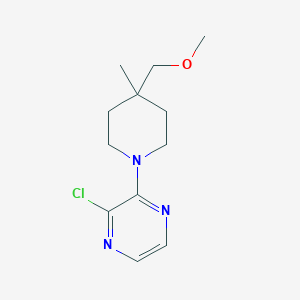

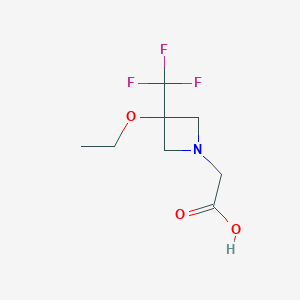

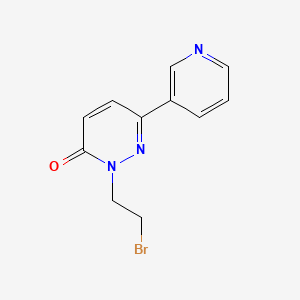

“2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” is a complex organic compound. It contains a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms, and a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a bromoethyl group, which is a two-carbon alkyl group with a bromine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazinone and pyridine rings, along with the bromoethyl group. The exact structure would depend on the specific locations of these groups within the molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromoethyl group, which could undergo various reactions due to the presence of the bromine atom. For example, it could participate in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could make it relatively heavy and possibly increase its boiling point compared to similar compounds without a halogen .

Aplicaciones Científicas De Investigación

Agentes antiinflamatorios

Los derivados de la piridazinona se han explorado por sus propiedades antiinflamatorias. Pueden actuar como inhibidores de enzimas como la fosfodiesterasa 4 (PDE4), que desempeñan un papel en los procesos inflamatorios .

Fármacos cardiovasculares

Inicialmente, los derivados de la piridazinona se investigaron en la búsqueda de nuevos fármacos cardiovasculares debido a sus posibles efectos sobre la función cardíaca y la presión arterial .

Actividad antimicrobiana

Estos compuestos han mostrado una amplia gama de actividades antimicrobianas, lo que los convierte en candidatos para el desarrollo de nuevos antibióticos .

Propiedades antidepresivas

Los derivados de la piridazinona pueden exhibir efectos antidepresivos, ofreciendo nuevas vías potenciales para el tratamiento de la depresión .

Investigación anticancerígena

Algunos derivados de la piridazinona se han estudiado por sus actividades anticancerígenas, lo que posiblemente proporciona nuevas opciones para la terapia contra el cáncer .

Aplicaciones agroquímicas

Más allá de los productos farmacéuticos, estos compuestos también se han utilizado en agroquímicos, como herbicidas y antialimentarios .

Mecanismo De Acción

The mechanism of action of 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is still not fully understood. However, it is believed to act by activating the G-protein-coupled receptor GPR55. GPR55 is a receptor that is involved in the regulation of inflammation and pain. Activation of GPR55 by 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one has been shown to reduce inflammation and pain in preclinical studies.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one are still not fully understood. However, it has been shown to have anti-inflammatory and analgesic effects in preclinical studies. 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one has also been found to reduce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in preclinical studies. Additionally, 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one has been found to reduce the expression of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of inflammatory mediators.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one for laboratory experiments include its low cost and ease of synthesis. Additionally, 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one has been shown to have anti-inflammatory and analgesic effects in preclinical studies, making it an attractive option for laboratory studies. The main limitation of using 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one for laboratory experiments is that its mechanism of action is still not fully understood.

Direcciones Futuras

For 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one research include studying its mechanism of action in more detail, exploring its potential use in the treatment of cancer and other diseases, and studying its potential use in the development of new drugs and drug delivery systems. Additionally, further research should be conducted to explore the potential therapeutic uses of 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one in humans and to investigate its potential side effects. Finally, further research should be conducted to explore the potential synergistic effects of 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one in combination with other drugs.

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-bromoethyl)-6-pyridin-3-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c12-5-7-15-11(16)4-3-10(14-15)9-2-1-6-13-8-9/h1-4,6,8H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTWDIQPXUGQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.